molecular formula C14H17NO B3934883 N-(2-bicyclo[2.2.1]heptanyl)benzamide

N-(2-bicyclo[2.2.1]heptanyl)benzamide

Cat. No.: B3934883
M. Wt: 215.29 g/mol
InChI Key: OMKJOVVKLPKENU-UHFFFAOYSA-N
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Description

N-(2-Bicyclo[2.2.1]heptanyl)benzamide is a benzamide derivative featuring a rigid norbornane (bicyclo[2.2.1]heptane) substituent. This compound is synthesized via the reaction of benzamide with norbornene, achieving a high yield of 92% under optimized conditions . Its structure is confirmed by NMR (¹H and ¹³C) and HPLC analysis, demonstrating high purity (>95%) . The norbornane group imparts steric rigidity and unique electronic properties, making it valuable in catalysis and medicinal chemistry for modulating molecular interactions.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14(11-4-2-1-3-5-11)15-13-9-10-6-7-12(13)8-10/h1-5,10,12-13H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKJOVVKLPKENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)benzamide typically involves organic synthesis techniques. One common method includes the reaction of 2-bicyclo[2.2.1]heptanone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Key Observations :

  • Synthetic Efficiency: The norbornane derivatives exhibit higher yields (88–93%) compared to phenethyl or hydroxyalkyl analogs (80%), likely due to the stability of norbornene intermediates .
  • Substituent Rigidity : The bicyclic framework enhances steric control, whereas flexible chains (e.g., phenethyl in Rip-B) may reduce regioselectivity in reactions .
Structural and Electronic Properties
  • Electron-Donating/Withdrawing Groups : The 4-fluoro and 4-tert-butyl derivatives of N-(2-bicyclo[2.2.1]heptanyl)benzamide demonstrate how substituents modulate electronic density. For example, the 4-fluoro group enhances electrophilicity, while tert-butyl increases steric bulk .
Characterization Techniques
  • X-ray Crystallography: Used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide to resolve its bidentate coordination geometry , whereas the norbornane derivative relies on NMR and HPLC due to its non-crystalline nature .
  • Spectroscopy: All compounds are validated via ¹H/¹³C NMR, but the norbornane derivative’s rigid structure simplifies spectral interpretation compared to flexible analogs .

Q & A

Q. What are the optimal synthetic routes for N-(2-bicyclo[2.2.1]heptanyl)benzamide?

Methodological Answer: The compound can be synthesized via iridium-catalyzed C–H activation. A high-yield route (92%) involves reacting benzamide with norbornene under catalytic conditions. Key parameters include:

  • Catalyst : Iridium-based catalysts (e.g., [Ir(cod)OMe]₂).
  • Solvent : Dichloroethane or toluene.
  • Temperature : 80–100°C for 12–24 hours.
    Alternative methods include coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in refluxing pyridine for 4 hours, as seen in analogous benzamide syntheses .

Q. Table 1: Synthesis Optimization Data

ParameterConditions from Alternative from
Yield92%75–88% (similar derivatives)
Reaction Time12–24 hours4 hours (reflux)
PurificationHPLC (retention time: 8.2 min)Crystallization (MeOH:H₂O)

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Use a combination of NMR , HPLC , and X-ray crystallography :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–7.8 ppm) and bicycloheptane protons (δ 1.2–2.5 ppm) .
  • HPLC : Retention time of 8.2 min with >98% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
  • Crystallography : ORTEP-3 software can generate 3D molecular models from single-crystal X-ray data to confirm stereochemistry .

Q. What biological assays are suitable for preliminary evaluation of this compound?

Methodological Answer: While direct data on this compound is limited, structurally related benzamides show activity in:

  • Antiparasitic assays : Trypanosoma brucei growth inhibition (IC₅₀ values via microplate Alamar Blue assays) .
  • Anticancer screens : Cell viability assays (e.g., MTT) against human cancer lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition profiling using fluorescence-based assays .

Advanced Research Questions

Q. How do substituents on the benzamide ring affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies on benzamide derivatives reveal:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antiparasitic activity (e.g., 2,4-dichloro substitution reduces T. brucei IC₅₀ by 40%) .
  • Hydrophobic substituents (e.g., tert-butyl) improve membrane permeability, as seen in analogs with 93% yield and >95% purity .
  • Ortho-substituents (e.g., methoxy) may sterically hinder target binding, reducing efficacy .

Q. Table 2: SAR Trends in Benzamide Derivatives

Substituent PositionExample from EvidenceBioactivity Impact
Para-fluorine88% yield analog Enhances metabolic stability
Meta-chloroIC₅₀ = 1.2 µM (antiparasitic) Increases target affinity
Ortho-methoxy65% inhibition (cancer cell line) Reduces potency due to steric effects

Q. How can computational tools predict binding modes of this compound?

Methodological Answer: Use AutoDock Vina for docking studies:

  • Grid Setup : Define binding pockets using crystallographic data (e.g., PDB ID for related targets).
  • Scoring Function : Optimize parameters for hydrogen bonding and hydrophobic interactions .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values for analogous compounds .

Q. How to resolve contradictions between analytical data (e.g., NMR vs. HPLC)?

Methodological Answer:

  • Scenario : NMR indicates impurities, but HPLC shows >98% purity.
  • Resolution Steps :
    • Repeat NMR with higher field strength (e.g., 600 MHz) to resolve overlapping peaks.
    • Use LC-MS to correlate retention time with molecular weight.
    • Perform 2D NMR (e.g., COSY, HSQC) to confirm connectivity .

Q. What strategies improve enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during norbornene functionalization .
  • Crystallization : Diastereomeric salt formation with tartaric acid .

Q. How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • Catalyst Loading : Reduce iridium catalyst from 5 mol% to 2 mol% without compromising yield .
  • Solvent Choice : Switch to toluene for easier post-reaction separation.
  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time (e.g., 6 hours vs. 24 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bicyclo[2.2.1]heptanyl)benzamide
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N-(2-bicyclo[2.2.1]heptanyl)benzamide

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